![molecular formula C15H18N2O2S B2684642 N-cyclohexylquinoline-8-sulfonamide CAS No. 550354-42-2](/img/structure/B2684642.png)
N-cyclohexylquinoline-8-sulfonamide
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Overview
Description
“N-cyclohexylquinoline-8-sulfonamide” is a compound that likely contains a quinoline and a sulfonamide group . Quinoline is a nitrogen-based heterocyclic aromatic compound, and sulfonamides are a class of synthetic antimicrobial drugs . Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate synthetase, allowing them to play a role in treating a diverse range of disease states .
Synthesis Analysis
The synthesis of sulfonamide compounds with antiviral properties has been explored . The formation of the sulfonamide group is often achieved by the reaction of the N-nucleophilic center in the substrate molecule with the corresponding sulfonyl chloride . Another approach involves the use of sulfonamides as the reagents for building a nitrogen-containing framework .Molecular Structure Analysis
The molecular structure of “N-cyclohexylquinoline-8-sulfonamide” would likely involve a quinoline ring structure attached to a sulfonamide group . Quinoline structures are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis
Quinoxaline, a compound structurally similar to quinoline, has been a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The reactions of quinoline-8-sulfenyl halides with cycloalkenes have been studied, leading to the formation of new polycyclic compounds .Scientific Research Applications
- The stereogenic sulfur center in sulfonimidates can act as a chiral template for asymmetric syntheses, making them valuable in drug development .
- In polymer chemistry, elevated temperatures can lead to sulfonimidate decomposition, providing novel pathways to access specific polymers .
Drug Development and Medicinal Chemistry
Polymer Synthesis
Alkyl Transfer Reagents
Mechanism of Action
Target of Action
The primary targets of a compound like N-cyclohexylquinoline-8-sulfonamide are usually specific proteins or enzymes in the body that the compound interacts with. These targets play crucial roles in various biological processes .
Mode of Action
The compound typically interacts with its targets by binding to them, which can either inhibit or enhance the function of the targets. This interaction can lead to changes in the biological processes that these targets are involved in .
Biochemical Pathways
The compound can affect various biochemical pathways depending on its targets. The downstream effects can include changes in cellular functions, gene expression, or metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted, all play a role in determining the compound’s effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely depending on its targets and mode of action. These effects can range from changes in cell growth and proliferation to alterations in signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Safety and Hazards
While specific safety and hazard data for “N-cyclohexylquinoline-8-sulfonamide” is not available, sulfonamides in general can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamide drugs may cause a strong allergic reaction .
properties
IUPAC Name |
N-cyclohexylquinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-20(19,17-13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-16-15(12)14/h4-7,10-11,13,17H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHIQKHFTXVDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexylquinoline-8-sulfonamide |
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